molecular formula C22H31NO B11682691 5-(Azepan-1-yl)-1-cyclopentyl-1-phenylpent-3-yn-1-ol

5-(Azepan-1-yl)-1-cyclopentyl-1-phenylpent-3-yn-1-ol

Katalognummer: B11682691
Molekulargewicht: 325.5 g/mol
InChI-Schlüssel: JMKGTANZMBGADG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Azepan-1-yl)-1-cyclopentyl-1-phenylpent-3-yn-1-ol is a complex organic compound that features a unique structure combining an azepane ring, a cyclopentyl group, a phenyl group, and a pentynol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azepan-1-yl)-1-cyclopentyl-1-phenylpent-3-yn-1-ol typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of azepane with a suitable alkyne precursor, followed by cyclization and functional group modifications. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Azepan-1-yl)-1-cyclopentyl-1-phenylpent-3-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2).

    Substitution: Nucleophiles like sodium azide (NaN3) or lithium aluminum hydride (LiAlH4).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted azepane derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Azepan-1-yl)-1-cyclopentyl-1-phenylpent-3-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 5-(Azepan-1-yl)-1-cyclopentyl-1-phenylpent-3-yn-1-ol involves its interaction with specific molecular targets. The azepane ring and phenyl group may facilitate binding to enzymes or receptors, while the alkyne and hydroxyl groups can participate in chemical reactions within biological systems. These interactions can modulate various pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Azepan-1-yl)pentan-1-amine: Similar structure but lacks the cyclopentyl and phenyl groups.

    (2-Azepan-1-yl-2-phenylethyl)amine: Contains an azepane ring and phenyl group but differs in the overall structure.

    6-Azepan-1-ylpyridin-3-amine: Features an azepane ring but includes a pyridine ring instead of a cyclopentyl group.

Uniqueness

5-(Azepan-1-yl)-1-cyclopentyl-1-phenylpent-3-yn-1-ol is unique due to its combination of structural elements, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C22H31NO

Molekulargewicht

325.5 g/mol

IUPAC-Name

5-(azepan-1-yl)-1-cyclopentyl-1-phenylpent-3-yn-1-ol

InChI

InChI=1S/C22H31NO/c24-22(21-14-6-7-15-21,20-12-4-3-5-13-20)16-8-11-19-23-17-9-1-2-10-18-23/h3-5,12-13,21,24H,1-2,6-7,9-10,14-19H2

InChI-Schlüssel

JMKGTANZMBGADG-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CC1)CC#CCC(C2CCCC2)(C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.